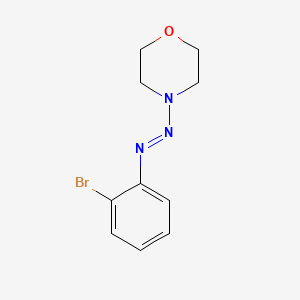![molecular formula C17H20INO2 B12533410 N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide CAS No. 676165-38-1](/img/structure/B12533410.png)
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with ethyl and methoxy groups, an ethyl chain, and an iodoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of 7-methoxynaphthalene with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethyl-7-methoxynaphthalene.
Introduction of the Ethyl Chain: The next step involves the reaction of 3-ethyl-7-methoxynaphthalene with ethylene oxide under acidic conditions to introduce the ethyl chain, forming 2-(3-ethyl-7-methoxynaphthalen-1-yl)ethanol.
Formation of the Iodoacetamide Moiety: The final step involves the reaction of 2-(3-ethyl-7-methoxynaphthalen-1-yl)ethanol with iodoacetic acid in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodoacetamide moiety to an amine.
Substitution: The iodo group can be substituted with nucleophiles such as thiols or amines under mild conditions to form thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful for studying biochemical processes and developing targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide: A structurally similar compound with a methoxy group at the 7-position of the naphthalene ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with an indole moiety instead of the ethyl chain.
Uniqueness
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is unique due to the presence of the iodoacetamide moiety, which imparts specific reactivity and potential for covalent modification of proteins. This feature distinguishes it from other similar compounds and enhances its utility in biochemical and medicinal research.
Eigenschaften
CAS-Nummer |
676165-38-1 |
|---|---|
Molekularformel |
C17H20INO2 |
Molekulargewicht |
397.25 g/mol |
IUPAC-Name |
N-[2-(3-ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C17H20INO2/c1-3-12-8-13-4-5-15(21-2)10-16(13)14(9-12)6-7-19-17(20)11-18/h4-5,8-10H,3,6-7,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HYKPCCQZLGFBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


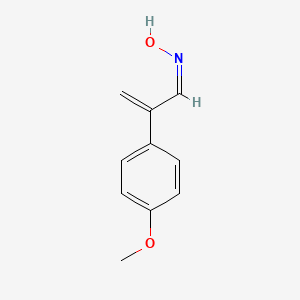
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

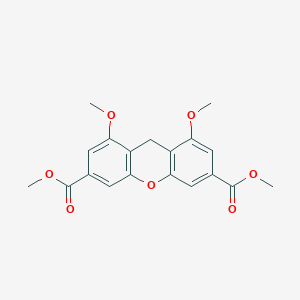
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
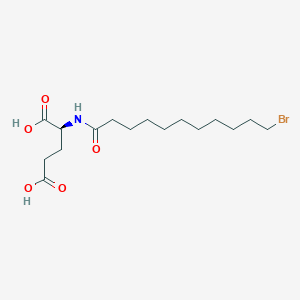
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
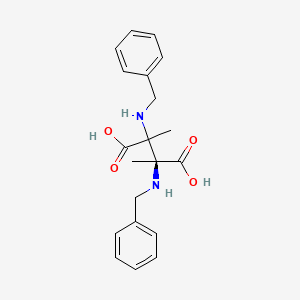
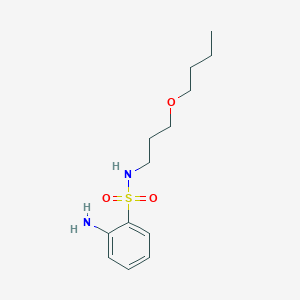
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
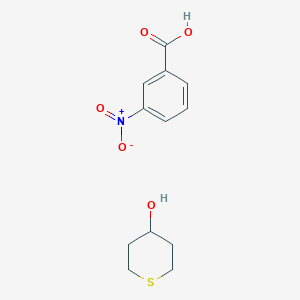
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
